(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Catalog No.
S1530330
CAS No.
136705-64-1
M.F
C22H36P2
M. Wt
362.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

CAS Number

136705-64-1

Product Name

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane

Molecular Formula

C22H36P2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1

InChI Key

GVVCHDNSTMEUCS-UAFMIMERSA-N

SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, also known as (R,R)-Et-DUPHOS or (-)-Duphos, is a chiral phosphine ligand commonly used in asymmetric catalysis. It was first synthesized by Noyori and Takaya in 1986 []. (R,R)-Et-DUPHOS has played a significant role in the development of highly enantioselective catalytic reactions, particularly for hydrogenation reactions [].


Molecular Structure Analysis

(R,R)-Et-DUPHOS possesses a C2-symmetric structure with a central benzene ring connected to two phospholane groups at the 1 and 2 positions. Each phospholane group has an ethyl group attached to both the phosphorus atom and the second carbon atom, designated as (2R,5R) due to the specific stereochemistry. This configuration creates a rigid, chiral environment around the phosphorus atoms, which is crucial for its catalytic activity.


Chemical Reactions Analysis

(R,R)-Et-DUPHOS is primarily used as a ligand in asymmetric catalysis. It coordinates with a transition metal center, forming a catalyst complex that can selectively hydrogenate specific substrates. The exact reaction mechanism depends on the chosen metal and substrate, but generally involves the following steps []:

  • Coordination: (R,R)-Et-DUPHOS binds to the transition metal center, forming a catalyst complex.
  • Substrate Activation: The unsaturated substrate binds to the metal center, often through a double bond.
  • Hydrogenation: Hydrogen gas (H2) is cleaved by the catalyst, and the hydrogen atoms are transferred to the unsaturated bond of the substrate, resulting in a saturated product.

A representative example is the rhodium-catalyzed asymmetric hydrogenation of unsaturated ketones using (R,R)-Et-DUPHOS as the ligand []. The balanced chemical equation for this reaction is:

R¹CH=CHCOR² + H₂ → R¹CH₂CH₂COR² (where R¹ and R² are organic groups)


Physical And Chemical Properties Analysis

(R,R)-Et-DUPHOS is a colorless to yellow liquid []. Specific data on its melting point and boiling point is not readily available due to its decomposition at elevated temperatures. It is air-sensitive and should be handled under inert atmosphere conditions []. Solubility data is also limited, but it is likely soluble in organic solvents like dichloromethane and toluene.

Asymmetric Catalysis

(R,R)-Et-DUPHOS is particularly valuable in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific stereoisomer of a molecule. Stereoisomers are molecules with the same chemical formula but different arrangements of atoms in space. (R,R)-Et-DUPHOS helps control the stereochemical outcome of certain reactions by creating a chiral environment around the catalyst center. This chiral environment favors the formation of one stereoisomer over another [].

XLogP3

5.9

UNII

7N2EB15PAQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

136705-64-1

Wikipedia

(R,R)-ethyl-duphos

Dates

Modify: 2023-08-15

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